Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate
Description
Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 2202830-01-9) is a heterocyclic compound with the molecular formula C₁₁H₈BrN₃O₂ and a molecular weight of 294.11 g/mol . It belongs to the imidazo[1,2-a]pyridine class, a scaffold renowned for its pharmacological versatility, including applications in antiviral, antibacterial, and anticancer therapies . The compound features a bromine atom at position 6, a cyano group at position 3, and an ethyl carboxylate ester at position 8 (Figure 1). This substitution pattern enhances its reactivity, making it a valuable intermediate in medicinal chemistry for further derivatization via nucleophilic substitution or cross-coupling reactions .
Safety and Handling: The compound requires stringent safety protocols due to its hazardous nature. Key precautions include avoiding inhalation, skin contact, and exposure to ignition sources. Storage recommendations emphasize dry, cool conditions in tightly sealed containers under inert gas .
Properties
IUPAC Name |
ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c1-2-17-11(16)9-3-7(12)6-15-8(4-13)5-14-10(9)15/h3,5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECOIVMHTYPEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of bromine and cyano groups contributes to its reactivity and biological properties. Below is a summary of its chemical identifiers:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2202830-01-9 |
| Molecular Formula | C11H8BrN3O2 |
| Molecular Weight | 296.10 g/mol |
The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The cyano group enhances the compound's ability to form hydrogen bonds and participate in electron transfer processes, which can inhibit enzyme activity or alter receptor functions.
Interaction with Enzymes
Research has indicated that this compound can inhibit various enzymes that are crucial for cellular processes. For instance, its structural similarity to known enzyme inhibitors suggests potential applications in targeting kinases or phosphatases involved in cancer progression .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro tests have shown efficacy against a range of bacterial strains, particularly those resistant to conventional antibiotics. For example, one study highlighted its specific inhibitory action against Streptococcus pneumoniae, suggesting it may serve as a lead compound for developing narrow-spectrum antibiotics .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cellular assays, it demonstrated the ability to induce apoptosis in various cancer cell lines. The underlying mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a leading pharmaceutical institute reported that this compound showed significant antibacterial activity against S. pneumoniae with minimal cytotoxicity to human cells .
- Anticancer Research : In another case study, the compound was tested against breast cancer cell lines (MCF-7) and exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | Moderate | Low |
| Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate | Low | High |
Scientific Research Applications
Synthetic Chemistry
Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, facilitating the design of novel molecules with desired properties.
Reaction Types:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It can participate in reactions like Suzuki or Heck coupling to form biaryl compounds.
Pharmaceutical Chemistry
This compound has been explored for its potential as a precursor in the development of bioactive molecules. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, highlighting its potential in oncology.
- Antimicrobial Properties : Studies have shown that modifications of this compound can lead to compounds with significant antibacterial and antifungal activities.
Material Science
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics.
Biochemical Probes
Due to its ability to form strong interactions with enzymes and receptors, this compound is employed as a biochemical probe in various studies aimed at understanding enzyme mechanisms and receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Effects: The cyano group at position 3 in the target compound enhances electrophilicity, enabling nucleophilic attacks at position 6 (bromine site) for Suzuki-Miyaura couplings . In contrast, the iodo substituent in the 3-iodo analog (CAS: 1262409-63-1) provides a heavier halogen for transition-metal-catalyzed reactions, albeit with higher molecular weight . Fluorine at position 8 (in the 8-fluoro analog) introduces strong electron-withdrawing effects, altering the compound’s π-electron density and solubility .
Biological Activity :
- Derivatives with trifluoromethyl groups (e.g., CAS: 1121056-78-7) exhibit improved pharmacokinetic profiles due to increased membrane permeability and resistance to oxidative metabolism .
- The nitro group in 6-chloro-3-nitro derivatives (e.g., CAS: N/A) is often reduced to an amine in prodrug strategies, as seen in anticonvulsant development .
Synthetic Utility :
Preparation Methods
Construction of the Imidazo[1,2-a]pyridine Core
A common approach to build the imidazo[1,2-a]pyridine skeleton involves the condensation of 2-aminopyridine derivatives with α-haloketones or α-haloesters. Literature reports a one-step procedure condensing 2-amino-3-chloro-4-iodopyridine with appropriate α-substituted carbonyl compounds to obtain disubstituted imidazo[1,2-a]pyridines in high yields (71–100%).
Older methods introduced cyano substituents on the pyridine ring before cyclization, increasing synthetic steps and complexity. Modern procedures favor post-cyclization functionalization for better regioselectivity and yield.
Introduction of the Cyano Group
The installation of the cyano group at the 3-position of the imidazo[1,2-a]pyridine ring is crucial. Recent advances include:
- Rhodium(III)-Catalyzed Direct Bis-cyanation: A highly selective bis-cyanation of arylimidazo[1,2-a]pyridines via double C–H activation using N-cyano-N-phenyl-p-methylbenzenesulfonamide as the cyanation reagent has been developed. This method exhibits broad functional group tolerance and high yields, suitable for gram-scale synthesis.
This catalytic method allows direct cyanation without pre-functionalization, streamlining synthesis and improving efficiency.
Esterification at the 8-Position
Ester groups such as ethyl carboxylates at the 8-position are introduced either through the use of α-haloesters during cyclization or via subsequent esterification reactions. The choice of esterification method depends on the stability of other functional groups and the overall synthetic route.
One-Pot Double-Coupling Approach
A notable method involves a one-pot double-coupling strategy that condenses halogenated aminopyridines with α-substituted carbonyl compounds to afford 7,8-disubstituted imidazo[1,2-a]pyridines efficiently. This method reduces the number of steps and improves overall yields.
Comparative Data Table of Key Preparation Methods
Research Findings and Notes
- The one-pot double-coupling approach is efficient for introducing disubstitutions at positions 7 and 8 of the imidazo[1,2-a]pyridine ring, which can be adapted for bromine and cyano groups.
- Direct C–H activation methods catalyzed by Rh(III) complexes allow selective cyanation, bypassing pre-functionalization steps and enabling streamlined synthesis of cyano-substituted derivatives.
- Metal-catalyzed tandem cyclizations under mild conditions provide a blueprint for synthesizing complex fused heterocycles with high regioselectivity and yields, potentially adaptable for ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate synthesis.
- Older methods that introduced cyano groups before cyclization are less efficient due to increased synthetic steps and lower overall yields.
Q & A
What are common synthetic routes for preparing ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate, and how do reaction conditions influence yield?
Basic
The compound can be synthesized via cyclocondensation of ethyl bromopyruvate with a diaminopyridine derivative. For example, a reflux reaction in ethanol with NaHCO₃ as a base yields imidazo[1,2-a]pyridine derivatives (65% yield) . Key variables include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance cyclization.
- Base selection : NaHCO₃ minimizes side reactions compared to stronger bases.
- Temperature : Reflux conditions (∼78°C) ensure sufficient energy for ring closure.
Purification often involves recrystallization from ethanol or column chromatography for higher-purity products.
How can researchers characterize the structure and purity of this compound?
Basic
Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at δ 165–170 ppm, cyano group absence in proton spectra) .
- IR spectroscopy : Peaks at ∼2200 cm⁻¹ (C≡N) and 1680–1700 cm⁻¹ (ester C=O) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray crystallography : For unambiguous confirmation, use SHELX or ORTEP-3 for structure refinement .
What are effective strategies for optimizing reaction yields in imidazo[1,2-a]pyridine synthesis?
Advanced
Experimental design considerations :
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may enhance cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields .
- In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically.
Contradictions in yield data (e.g., 65% vs. 80%) may arise from differences in starting material purity or solvent drying .
How can researchers resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?
Advanced
Case study : If NMR signals overlap (e.g., aromatic protons), use:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and coupling pathways .
- Variable temperature NMR : Resolve dynamic effects causing signal broadening.
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .
What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how can this compound be applied in drug discovery?
Advanced
Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and kinase-inhibitory properties . For this compound:
- Functional group roles : The bromo substituent enables Suzuki couplings for diversification; the cyano group enhances metabolic stability.
- Structure-activity relationship (SAR) : Modify the ester group to improve bioavailability (e.g., prodrug strategies) .
- In vitro assays : Screen against cyclin-dependent kinases (CDKs) or viral proteases to identify lead candidates .
How can computational tools aid in the structural analysis of this compound?
Advanced
Approaches :
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., CDK2).
- Crystallographic refinement : SHELXL refines high-resolution X-ray data, resolving disorder in the imidazo ring .
- Thermodynamic stability : MD simulations (e.g., GROMACS) assess conformational flexibility under physiological conditions.
What are the challenges in achieving regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?
Advanced
Case study : Bromine at position 6 may direct electrophilic substitution to position 2 or 3. To control regioselectivity:
- Directing groups : Install temporary protecting groups (e.g., Boc) to block undesired sites .
- Metal-mediated reactions : Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) target specific positions .
- Solvent effects : Nonpolar solvents favor kinetic control over thermodynamic outcomes.
How can researchers address stability issues during storage or reaction conditions?
Advanced
Mitigation strategies :
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Moisture control : Use molecular sieves in reactions to avoid hydrolysis of the ester group.
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C typically safe) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
